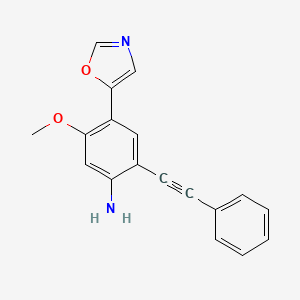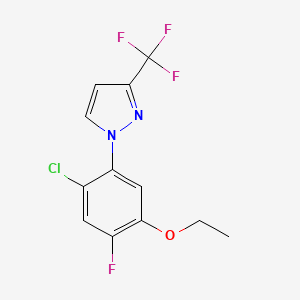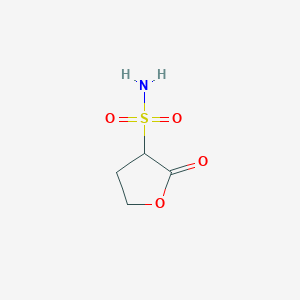
2-Oxotetrahydrofuran-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxotetrahydrofuran-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This compound is characterized by the presence of a sulfonamide group attached to a tetrahydrofuran ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxotetrahydrofuran-3-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of a base . The nucleophilic attack by the amine on the sulfonyl chloride results in the formation of the sulfonamide bond. The reaction conditions often include the use of organic or inorganic bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, is carried out using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxotetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides .
Aplicaciones Científicas De Investigación
2-Oxotetrahydrofuran-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxotetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, resulting in antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
N-sulfonyl homoserine lactone derivatives: These compounds share a similar sulfonamide group and have been studied for their quorum sensing inhibitory activities.
Amino-oxetanes: These compounds are structurally similar and are used as bioisosteres for amides.
Uniqueness
2-Oxotetrahydrofuran-3-sulfonamide is unique due to its specific structural features, including the tetrahydrofuran ring and the sulfonamide group. These features impart distinct chemical and biological properties that differentiate it from other sulfonamides and related compounds .
Propiedades
Fórmula molecular |
C4H7NO4S |
|---|---|
Peso molecular |
165.17 g/mol |
Nombre IUPAC |
2-oxooxolane-3-sulfonamide |
InChI |
InChI=1S/C4H7NO4S/c5-10(7,8)3-1-2-9-4(3)6/h3H,1-2H2,(H2,5,7,8) |
Clave InChI |
YRBZDAJIMOOVAD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


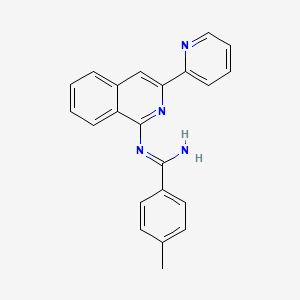

![1-(1H-Pyrrol-2-yl)-2-[(3-sulfanylpropyl)sulfanyl]ethan-1-one](/img/structure/B12884308.png)
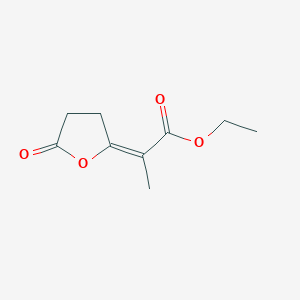
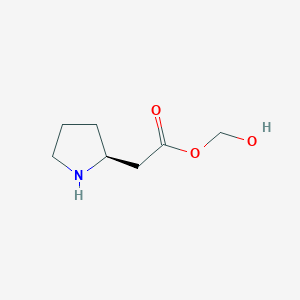

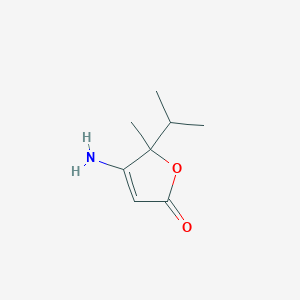


![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12884347.png)
